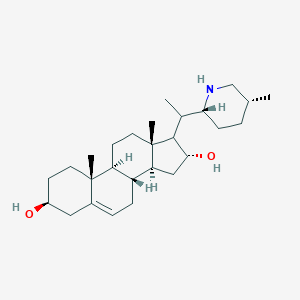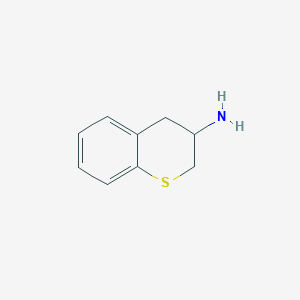
4,5-Difluoro-o-phenylenediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-o-phenylenediamine dihydrochloride, also known as DFPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPD is a fluorinated derivative of o-phenylenediamine and is used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target cells. For example, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to disrupt the cell membrane integrity and increase the permeability of bacterial cells. In mammalian cells, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Difluoro-o-phenylenediamine dihydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also stable under normal laboratory conditions and can be easily stored. However, 4,5-Difluoro-o-phenylenediamine dihydrochloride has some limitations. It is toxic and can be hazardous if not handled properly. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also highly reactive and can react with other chemicals in the laboratory, leading to unwanted byproducts.
Zukünftige Richtungen
4,5-Difluoro-o-phenylenediamine dihydrochloride has several potential applications in various fields of science. Future research can focus on the development of new synthetic routes for 4,5-Difluoro-o-phenylenediamine dihydrochloride and its derivatives. 4,5-Difluoro-o-phenylenediamine dihydrochloride can also be used as a starting material for the synthesis of new fluorescent dyes and pharmaceuticals. Further studies can also investigate the mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride and its potential as a therapeutic agent for various diseases. Additionally, 4,5-Difluoro-o-phenylenediamine dihydrochloride can be studied for its environmental impact and toxicity. Overall, 4,5-Difluoro-o-phenylenediamine dihydrochloride has promising potential for future research and development in various fields of science.
Synthesemethoden
The synthesis of 4,5-Difluoro-o-phenylenediamine dihydrochloride involves the reaction of o-phenylenediamine with hydrofluoric acid and sodium nitrite. The reaction is carried out in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The resulting product is then treated with hydrochloric acid to obtain 4,5-Difluoro-o-phenylenediamine dihydrochloride in the form of dihydrochloride salt. The yield of 4,5-Difluoro-o-phenylenediamine dihydrochloride can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-o-phenylenediamine dihydrochloride has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of fluorescent dyes, pharmaceuticals, and agrochemicals. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been studied for its antimicrobial, anticancer, and antiviral properties. It has been shown to inhibit the growth of various bacterial and fungal strains. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Eigenschaften
CAS-Nummer |
123470-46-2 |
|---|---|
Produktname |
4,5-Difluoro-o-phenylenediamine dihydrochloride |
Molekularformel |
C6H8Cl2F2N2 |
Molekulargewicht |
217.04 g/mol |
IUPAC-Name |
4,5-difluorobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
InChI-Schlüssel |
INASJXRZZRLVPS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



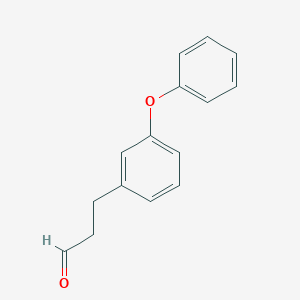
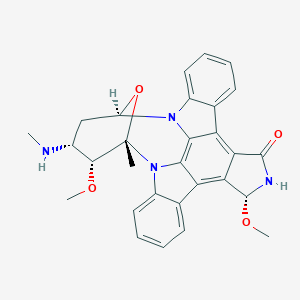
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
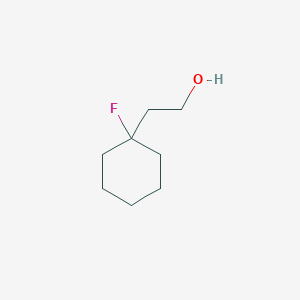
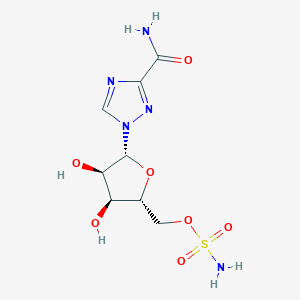
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)
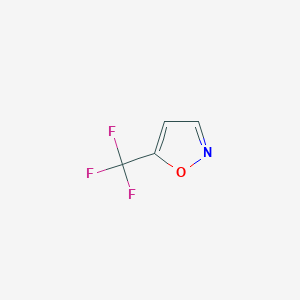
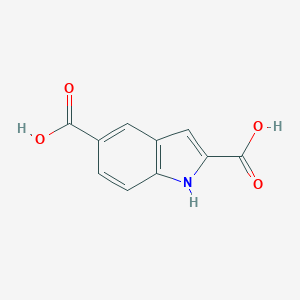
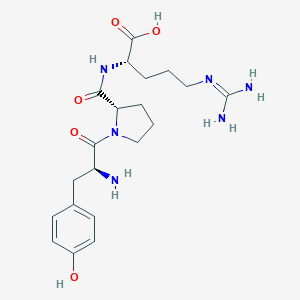

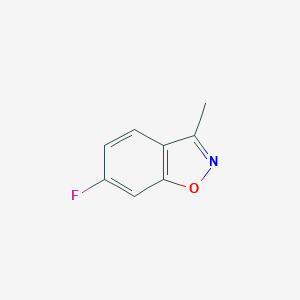
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
